molecular formula C13H10S4 B14373488 2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole CAS No. 90703-79-0

2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole

Cat. No.: B14373488
CAS No.: 90703-79-0
M. Wt: 294.5 g/mol
InChI Key: GKZSBRBFHFRZJQ-UHFFFAOYSA-N
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Description

2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole is a complex organic compound featuring a unique structure with multiple sulfur atoms and a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanone derivatives with sulfur-containing reagents under controlled conditions. The reaction often requires the use of catalysts and specific temperature settings to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to achieve higher yields and purity. The process may also involve continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5,6-Dihydro-4H-Cyclopentathiazole HCl
  • 2-Amino-5,6-dihydro-4H-cyclopentathiazole-4-carboxylic acid ethyl ester
  • 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Uniqueness

2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole is unique due to its specific fused ring structure and the presence of multiple sulfur atoms. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

Properties

CAS No.

90703-79-0

Molecular Formula

C13H10S4

Molecular Weight

294.5 g/mol

IUPAC Name

2-(5,6-dihydro-4H-cyclopenta[d][1,3]dithiol-2-ylidene)-1,3-benzodithiole

InChI

InChI=1S/C13H10S4/c1-2-5-9-8(4-1)14-12(15-9)13-16-10-6-3-7-11(10)17-13/h1-2,4-5H,3,6-7H2

InChI Key

GKZSBRBFHFRZJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C3SC4=CC=CC=C4S3)S2

Origin of Product

United States

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